4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate is a complex organic compound with the molecular formula C19H20FNO3S It is characterized by the presence of a fluorophenyl group, a sulfinyl group, and a dimethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate typically involves multiple steps. One common approach is to start with the appropriate fluorophenyl derivative and introduce the sulfinyl group through oxidation reactions. The acetyl group can be added via acylation reactions, and the final step involves the introduction of the dimethylcarbamate group through carbamation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors, automated systems, and advanced purification techniques to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The dimethylcarbamate moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate
- 4-{2-[(4-bromophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate
- 4-{2-[(4-methylphenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate
Uniqueness
4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its chemical properties and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[2-(4-fluorophenyl)sulfinylacetyl]-2,6-dimethylphenyl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4S/c1-12-9-14(10-13(2)18(12)25-19(23)21(3)4)17(22)11-26(24)16-7-5-15(20)6-8-16/h5-10H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKCOUJTRBEMKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CS(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.